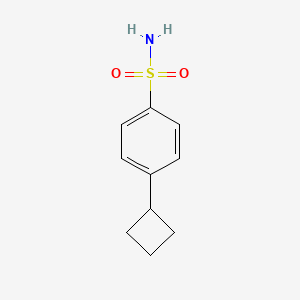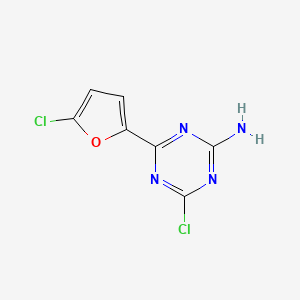
4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with chloro and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 5-chlorofuran-2-amine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the amine group of 5-chlorofuran-2-amine. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The furan ring can be subjected to oxidation to form furanones or reduction to form dihydrofurans.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids.
Major Products Formed
Nucleophilic substitution: Substituted triazines with various functional groups.
Oxidation: Furanones.
Reduction: Dihydrofurans.
Coupling reactions: Biaryl derivatives.
Scientific Research Applications
4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors.
Materials science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways and processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine
- 4-Chloro-6-(5-chloropyridin-2-yl)-1,3,5-triazin-2-amine
- 4-Chloro-6-(5-chlorobenzofuran-2-yl)-1,3,5-triazin-2-amine
Uniqueness
4-Chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H4Cl2N4O |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
4-chloro-6-(5-chlorofuran-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4Cl2N4O/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChI Key |
USSMXNDQXJLTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)
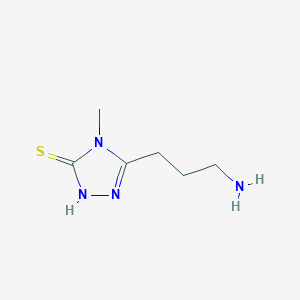





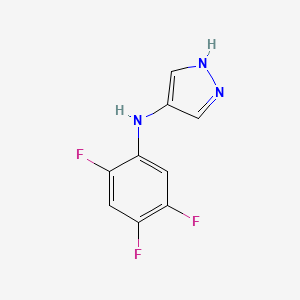
![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
![2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)
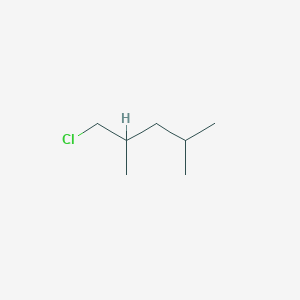
![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
